

Spectroscopic and Analytical Profile of 4-(3-Bromobenzoyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(3-Bromobenzoyl)morpholine

Cat. No.: B129545

[Get Quote](#)

Introduction

This technical guide provides a comprehensive overview of the expected spectroscopic data for **4-(3-Bromobenzoyl)morpholine**, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its chemical structure and spectroscopic data from analogous compounds. Detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided, alongside a general workflow for spectroscopic analysis.

Molecular Structure and Properties

- IUPAC Name: (3-bromophenyl)(morpholino)methanone
- Molecular Formula: C₁₁H₁₂BrNO₂
- Molecular Weight: 270.12 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-(3-Bromobenzoyl)morpholine**. These predictions are derived from established principles of spectroscopy and data from structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm (Predicted)	Multiplicity	Integration	Assignment
~ 7.7 - 7.8	t (triplet)	1H	Ar-H (proton between Br and C=O)
~ 7.6 - 7.7	d (doublet)	1H	Ar-H (proton ortho to Br)
~ 7.5 - 7.6	d (doublet)	1H	Ar-H (proton ortho to C=O)
~ 7.3 - 7.4	t (triplet)	1H	Ar-H (proton para to Br)
~ 3.4 - 3.8	m (multiplet)	8H	Morpholine ring protons (-CH ₂)

Solvent: CDCl_3 , Reference: TMS. Predicted chemical shifts for aromatic protons are approximate and the actual appearance may be more complex due to second-order effects.[\[1\]](#) [\[2\]](#)

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm (Predicted)	Assignment
~ 168 - 172	C=O (Amide carbonyl)
~ 138 - 140	Ar-C (quaternary, attached to C=O)
~ 130 - 135	Ar-C (CH)
~ 125 - 130	Ar-C (CH)
~ 122	Ar-C (quaternary, attached to Br)
~ 66 - 68	-CH ₂ -O- (Morpholine)
~ 42 - 48	-CH ₂ -N- (Morpholine)

Solvent: CDCl₃. A total of 7 distinct signals are expected in the ¹³C NMR spectrum.[3][4][5][6][7]

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹) (Predicted)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
2980 - 2840	Medium-Strong	Aliphatic C-H stretch (Morpholine)
1630 - 1660	Strong	C=O stretch (Amide)
1600 - 1450	Medium-Weak	Aromatic C=C stretch
1270 - 1230	Strong	C-N stretch (Amide)
1120 - 1110	Strong	C-O-C stretch (Ether in Morpholine)
~ 1020	Medium	Aromatic C-H in-plane bend
800 - 600	Strong	C-Br stretch
~ 780	Strong	Aromatic C-H out-of-plane bend (meta-substitution)

The presence of a strong absorption band for the amide carbonyl group is a key diagnostic feature.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z (Predicted)	Interpretation
270 / 272	$[M]^+$ / $[M+2]^+$ (Molecular ion peak with characteristic ~1:1 ratio for Bromine isotopes ^{79}Br and ^{81}Br)
183 / 185	Fragment from loss of morpholine moiety
155 / 157	Fragment from loss of morpholine and CO
86	Morpholine fragment
56	Common fragment from morpholine ring cleavage

Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI). The isotopic pattern of the molecular ion is a definitive indicator of a monobrominated compound.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like **4-(3-Bromobenzoyl)morpholine**.

NMR Spectroscopy Protocol

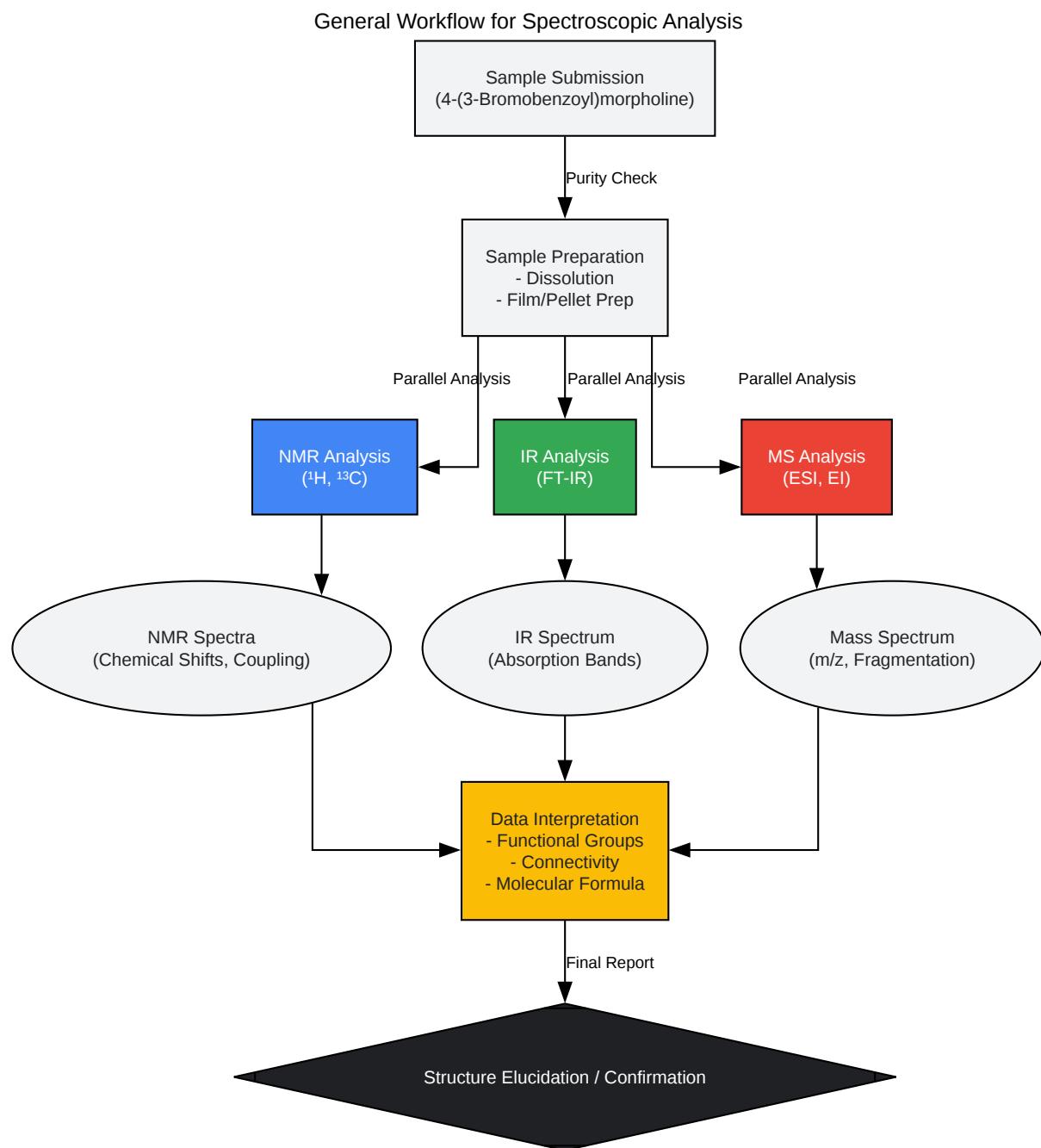
- Sample Preparation: Dissolve approximately 10-20 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.[\[16\]](#) Ensure the sample is fully dissolved; gentle vortexing or sonication can be used to aid dissolution. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[\[16\]](#)
- Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into the probe.
- Locking and Shimming: The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[\[17\]](#) The magnetic field homogeneity is then optimized through an automated or manual shimming process to obtain sharp, well-resolved peaks.[\[17\]](#)
- Data Acquisition:

- ^1H NMR: A standard one-pulse experiment is typically performed. Key parameters include setting the appropriate spectral width, number of scans (typically 8-16), acquisition time, and a relaxation delay.[17]
- ^{13}C NMR: A proton-decoupled experiment is standard. Due to the lower natural abundance of ^{13}C , a higher sample concentration (50-100 mg) and a greater number of scans are often required to achieve a good signal-to-noise ratio.[16]
- Data Processing: The acquired Free Induction Decay (FID) is converted to a spectrum via Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[17]

IR Spectroscopy Protocol (Thin Solid Film Method)

- Sample Preparation: Place a small amount (a few milligrams) of the solid sample into a clean vial or test tube. Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to completely dissolve the solid.[18]
- Film Deposition: Using a pipette, place a drop of the resulting solution onto the surface of a clean, dry IR-transparent salt plate (e.g., KBr or NaCl).[18]
- Solvent Evaporation: Allow the solvent to fully evaporate in a fume hood. This will leave a thin, even film of the solid compound on the plate.[18]
- Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer. Record the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean, empty beam path should be recorded first and automatically subtracted from the sample spectrum.
- Cleaning: After analysis, clean the salt plate thoroughly with a suitable solvent and store it in a desiccator to prevent fogging from atmospheric moisture.[19]

Mass Spectrometry Protocol (Electrospray Ionization - ESI)


- Sample Preparation: Prepare a dilute solution of the sample (typically in the low μM to pM range) in a solvent compatible with ESI, such as a mixture of acetonitrile and water or

methanol.[20][21] For positive-ion mode, a small amount of an acid (e.g., 0.1% formic acid) is often added to promote protonation.[20]

- **Sample Introduction:** The sample solution is introduced into the ESI source, typically via direct infusion with a syringe pump or through a liquid chromatography (LC) system (LC-MS).[21]
- **Ionization:** A high voltage is applied to the capillary tip, causing the sample solution to form a fine spray of charged droplets.[22][23] A heated drying gas (e.g., nitrogen) assists in solvent evaporation. As the droplets shrink, the charge density increases, eventually leading to the formation of gas-phase ions of the analyte.[23]
- **Mass Analysis:** The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap), which separates them based on their mass-to-charge (m/z) ratio.
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the general process of chemical analysis using NMR, IR, and MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. [1H and 13C NMR spectra of N-substituted morpholines - PubMed](https://pubmed.ncbi.nlm.nih.gov) [pubmed.ncbi.nlm.nih.gov]
- 4. [Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC](https://PMC.ncbi.nlm.nih.gov) [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Morpholine\(110-91-8\) 13C NMR spectrum](http://chemicalbook.com) [chemicalbook.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. [IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications](http://open.maricopa.edu) [open.maricopa.edu]
- 9. eng.uc.edu [eng.uc.edu]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. [Infrared Spectroscopy](http://www2.chemistry.msu.edu) [www2.chemistry.msu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. [Fragmentation \(mass spectrometry\) - Wikipedia](http://en.wikipedia.org) [en.wikipedia.org]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. [NMR Sample Preparation | Chemical Instrumentation Facility](http://cif.iastate.edu) [cif.iastate.edu]
- 17. benchchem.com [benchchem.com]
- 18. orgchemboulder.com [orgchemboulder.com]

- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 21. phys.libretexts.org [phys.libretexts.org]
- 22. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 23. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- To cite this document: BenchChem. [Spectroscopic and Analytical Profile of 4-(3-Bromobenzoyl)morpholine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b129545#spectroscopic-data-nmr-ir-ms-for-4-3-bromobenzoyl-morpholine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com